molecular formula C9H7NS2 B1625569 5-Phenylthiazole-2-thiol CAS No. 25445-02-7

5-Phenylthiazole-2-thiol

Cat. No.: B1625569
CAS No.: 25445-02-7
M. Wt: 193.3 g/mol
InChI Key: MWLSEYMWXVXBOW-UHFFFAOYSA-N
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Description

5-Phenylthiazole-2-thiol is a heterocyclic compound that contains a thiazole ring with a phenyl group attached at the 5-position and a thiol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiazole-2-thiol typically involves the reaction of phenacyl bromide with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include ethanol and water, and the reaction is typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylthiazole-2-thiol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.

    Biological Studies: It is used to study the interactions of thiazole derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenylthiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylthiazole-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

5-phenyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSEYMWXVXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480645
Record name 5-PHENYLTHIAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-02-7
Record name 5-PHENYLTHIAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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